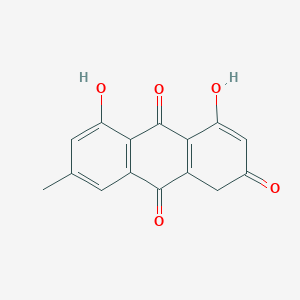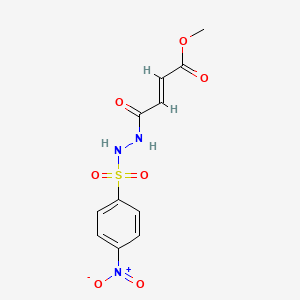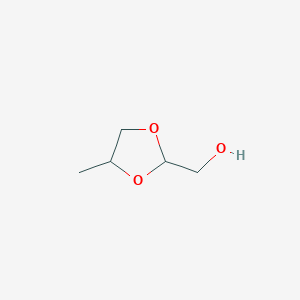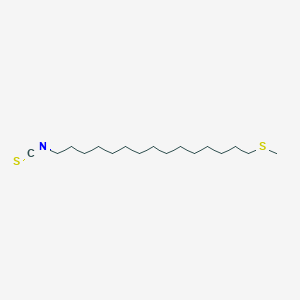
4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features a 9,10-dioxoanthracene core, which is characteristic of anthraquinones, and has additional functional groups that contribute to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione typically involves the oxidation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate dihydroxy compounds, which are further oxidized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated anthraquinone derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: The parent compound with a similar 9,10-dioxoanthracene core.
1,4-Dihydroxyanthraquinone: A derivative with hydroxyl groups at different positions.
2-Methyl-9,10-anthraquinone: A methylated derivative with different substitution patterns.
Uniqueness
4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
References
Propiedades
Número CAS |
112683-58-6 |
|---|---|
Fórmula molecular |
C15H10O5 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
4,5-dihydroxy-7-methyl-1H-anthracene-2,9,10-trione |
InChI |
InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-3,5,17-18H,4H2,1H3 |
Clave InChI |
RBLJKYCRSCQLRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)CC(=O)C=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)


![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)

![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)




